Product packaging for Benzyl 4-fluoro-3-nitrobenzoate(Cat. No.:CAS No. 291528-32-0)

Benzyl 4-fluoro-3-nitrobenzoate

Cat. No.: B2731368
CAS No.: 291528-32-0
M. Wt: 275.235
InChI Key: JTJITTDUVBATOW-UHFFFAOYSA-N
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Description

Contextualization as a Key Electrophilic Aromatic Building Block

Benzyl (B1604629) 4-fluoro-3-nitrobenzoate is primarily recognized as a potent electrophilic aromatic building block. The electron-withdrawing nature of the nitro group and the fluorine atom significantly depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This characteristic is the cornerstone of its synthetic utility, enabling chemists to introduce a variety of substituents onto the aromatic core through nucleophilic aromatic substitution (SNA) reactions. The benzyl ester functionality, while also influencing the electronic properties, primarily serves as a protecting group for the carboxylic acid, which can be cleaved under specific conditions to reveal another reactive handle for further molecular elaboration.

Influence of Fluorine and Nitro Groups on Aromatic System Reactivity

The reactivity of the aromatic ring in Benzyl 4-fluoro-3-nitrobenzoate is profoundly influenced by the synergistic effects of the fluorine and nitro substituents. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In this case, the fluorine atom is situated at the para position relative to the nitro group's activating influence, making it an excellent leaving group in SNAr reactions.

The fluorine atom itself contributes to the electrophilicity of the ring through its high electronegativity. While halogens are typically deactivating in electrophilic aromatic substitution, in nucleophilic aromatic substitution, the trend is often reversed. The highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the ipso-carbon more susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), and the ability of the electron-withdrawing groups to stabilize this intermediate is crucial. The nitro group is particularly effective at this through resonance stabilization.

Overview of Synthetic Utility in Complex Molecule Construction

The strategic placement of the fluoro and nitro groups, coupled with the benzyl ester, makes this compound a versatile precursor for a wide range of complex molecules. Its primary application lies in its ability to undergo regioselective nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities such as amines, alkoxides, and thiolates. This opens up pathways to a variety of substituted benzene (B151609) derivatives which are key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the displacement of the fluoride (B91410) with an appropriate nucleophile, followed by reduction of the nitro group to an amine and subsequent cyclization reactions, can lead to the formation of various heterocyclic scaffolds, which are prevalent in many biologically active compounds. A patent for the preparation of N-benzyl-3-(4-fluoro-phenyl)-1,4-oxazin-2-one, an intermediate for substance P receptor antagonists, highlights the utility of related fluorobenzaldehyde derivatives in pharmaceutical synthesis. google.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₁₄H₁₀FNO₄ cymitquimica.comachemblock.com
Molecular Weight 275.23 g/mol cymitquimica.comachemblock.com
CAS Number 291528-32-0 achemblock.comambeed.com
Appearance Solid cymitquimica.com
Purity Typically ≥95% achemblock.com
IUPAC Name This compound achemblock.com

Research Findings and Applications

While specific, published examples detailing the direct use of this compound in the synthesis of complex molecules are not abundant in readily available literature, the reactivity of its core structure is well-documented through studies on analogous compounds. For example, the SNAr reaction of the closely related methyl 4-fluoro-3-nitrobenzoate with benzylamine (B48309) is a known transformation, indicating that this compound would readily undergo similar reactions. chegg.com In this type of reaction, the benzylamine nitrogen acts as the nucleophile, displacing the fluoride to form a new carbon-nitrogen bond.

The precursor to this compound, 4-fluoro-3-nitrobenzoic acid, is a commercially available and widely used starting material. bldpharm.com Its synthesis and the subsequent esterification to form various esters, including the benzyl ester, are standard organic transformations. The utility of the 4-fluoro-3-nitrobenzoyl moiety is evident in its use as a precursor for various derivatives, including amides and other esters, which are then used to build more complex structures. nih.govnih.gov

The strategic importance of this class of compounds is further underscored by their appearance in the patent literature as key intermediates. For instance, related fluoronitroaromatic compounds are precursors in the synthesis of various biologically active molecules. The ability to selectively functionalize the aromatic ring makes them valuable synthons for combinatorial chemistry and the generation of compound libraries for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FNO4 B2731368 Benzyl 4-fluoro-3-nitrobenzoate CAS No. 291528-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-fluoro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJITTDUVBATOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Route Design

Regioselective Esterification Strategies for Benzoate (B1203000) Formation

The conversion of 4-fluoro-3-nitrobenzoic acid to its benzyl (B1604629) ester is a crucial step that requires careful selection of methods to ensure high yield and purity. The presence of multiple functional groups on the benzoic acid derivative necessitates strategic protection and activation. usm.my

The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (4-fluoro-3-nitrobenzoic acid) with an excess of benzyl alcohol in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction must be removed, often by azeotropic distillation with a suitable solvent like toluene (B28343). google.com The direct reaction between the acid and alcohol establishes the fundamental approach to forming the desired benzyl ester linkage.

Various catalysts can be employed to facilitate the esterification process, enhancing reaction rates and yields.

Mineral Acids: Strong mineral acids like sulfuric acid (H₂SO₄) are standard catalysts for Fischer esterification. usm.myresearchgate.net They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Sulfonic Acids: Toluene sulphonic acids are also effective catalysts for this type of reaction. google.com

Polyfluoroalkanesulfonic Acids: These strong acids can also be used to catalyze the esterification of nitrobenzoic acids with alcohols. google.com

Lewis Acids: While less common for simple esterification, Lewis acids can be employed in certain contexts.

Metallocene Catalysts: Research into the synthesis of benzyl benzoate has shown that metallocene complexes, such as zirconocene (B1252598) triflate, can act as effective catalysts, offering alternative reaction pathways. diva-portal.org

Optimizing the reaction is critical for maximizing the yield of Benzyl 4-fluoro-3-nitrobenzoate. Key parameters include temperature, reaction time, and the choice of solvent and catalyst.

Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating. usm.my For the synthesis of a similar compound, ethyl 4-fluoro-3-nitrobenzoate, a study demonstrated that using a sealed-vessel microwave significantly accelerates the reaction. usm.myresearchgate.net One successful strategy involves the intermittent addition of the sulfuric acid catalyst to overcome the equilibrium limitations posed by water, a byproduct of the reaction. usm.my

The choice of alcohol is also critical; primary alcohols like benzyl alcohol generally produce the highest yields compared to secondary and tertiary alcohols under these conditions. usm.my The use of an entraining liquid with a boiling point above 100°C, such as toluene or chlorobenzene, is beneficial for removing water via azeotropic distillation, particularly in conventional heating setups. google.com

Table 1: Optimization of Esterification of 4-Fluoro-3-nitrobenzoic Acid with Ethanol under Microwave Conditions usm.my
EntryTemperature (°C)Time (min)Catalyst AdditionYield (%)
110010Beginning18
212010Beginning32
314010Beginning41
414010Interval75
515010Interval80

Aromatic Nitration and Fluorination Precursor Synthesis

The foundation for synthesizing this compound is the preparation of its precursor, 4-fluoro-3-nitrobenzoic acid. sigmaaldrich.com This is achieved through the electrophilic aromatic nitration of a fluorobenzoic acid derivative.

The synthesis of 4-fluoro-3-nitrobenzoic acid starts from 4-fluorobenzoic acid. The nitration is typically carried out using a mixed acid system. Common procedures involve the portionwise addition of potassium nitrate (B79036) to a solution of 4-fluorobenzoic acid in concentrated sulfuric acid at a controlled temperature. chemicalbook.com Another established method uses a mixture of concentrated nitric acid and sulfuric acid, with the reaction mixture being stirred for several hours to ensure complete nitration. prepchem.com The reaction generates the nitronium ion (NO₂⁺) in situ, which then acts as the electrophile. frontiersin.orgmasterorganicchemistry.com Following the reaction, the mixture is poured onto crushed ice, causing the solid product to precipitate, which can then be collected by filtration. chemicalbook.comprepchem.com

Table 2: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via Nitration of 4-Fluorobenzoic Acid
Nitrating AgentSolvent/AcidReaction ConditionsYieldReference
Potassium Nitrate (KNO₃)Concentrated H₂SO₄Stirred overnight at room temperature90% chemicalbook.com
Nitric Acid (HNO₃, d=1.42)Concentrated H₂SO₄1 hr at 0°C, then 16 hrs at 20°C~84% (based on 47.6g from 50g) prepchem.com

The regioselectivity of the nitration reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the carboxyl group (-COOH) and the fluorine atom (-F).

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to it.

Fluorine Atom (-F): Halogens are an interesting case. They are deactivating due to their strong electronegativity (inductive effect), but they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. libretexts.org

In the nitration of 4-fluorobenzoic acid, the two substituents work in concert to direct the incoming nitro group (NO₂) to a single position. The fluorine at C4 directs ortho, to C3 and C5. The carboxyl group at C1 directs meta, to C3 and C5. Both groups, therefore, direct the electrophile to the C3 (and C5) position. Since C3 and C5 are equivalent, the nitration selectively occurs at the C3 position, yielding the desired 4-fluoro-3-nitrobenzoic acid. libretexts.orguci.edu This precise control of regiochemistry is fundamental to the successful synthesis of the precursor.

Multi-Step Synthetic Pathways and Convergent Syntheses

The most common and practical route for synthesizing this compound is a linear, two-step process. This pathway is favored for its straightforward execution and reliable outcomes.

First, the commercially available precursor, p-fluorobenzoic acid, undergoes electrophilic aromatic substitution. Specifically, a nitration reaction introduces a nitro group onto the benzene ring ortho to the fluorine atom and meta to the carboxylic acid group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. prepchem.com The reaction mixture is carefully managed, often starting at 0°C and allowing it to warm to room temperature over several hours to ensure regioselectivity and high conversion. prepchem.com The resulting intermediate is 4-fluoro-3-nitrobenzoic acid.

The second step is the esterification of the synthesized 4-fluoro-3-nitrobenzoic acid with benzyl alcohol. This reaction forms the final benzyl ester product. A common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically run under reflux conditions to drive the equilibrium towards the product.

While convergent syntheses, which involve the separate synthesis of key fragments followed by their assembly, are a cornerstone of modern organic chemistry for highly complex molecules, they are generally not employed for the synthesis of relatively simple structures like this compound. The linear pathway is more direct and efficient for this particular target.

Below is a table summarizing the primary multi-step synthetic pathway:

StepReactionKey ReagentsTypical ConditionsProduct
1 Nitrationp-Fluorobenzoic acid, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)0°C to 20°C, 1-16 hours4-Fluoro-3-nitrobenzoic acid prepchem.com
2 Fischer Esterification4-Fluoro-3-nitrobenzoic acid, Benzyl alcohol, Sulfuric acid (H₂SO₄)RefluxThis compound

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being applied to traditional synthetic routes to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of this compound and related compounds provides several opportunities for such improvements.

One significant area of improvement is the use of microwave-assisted synthesis. For the esterification step, employing sealed-vessel microwave conditions can dramatically accelerate the reaction compared to conventional reflux heating. researchgate.net This method often leads to higher yields in shorter reaction times, which reduces energy consumption and minimizes the potential for side-product formation. researchgate.netfrontiersin.org

Another green approach focuses on the catalytic system. The traditional use of large quantities of concentrated sulfuric acid in Fischer esterification poses environmental and handling risks. Research into alternative catalysts is a key green objective. This includes the use of solid acid catalysts, which can be easily recovered and recycled, or exploring base-catalyzed transesterification methods. researchgate.net For instance, the use of imidazole (B134444) as a catalyst has been shown to enhance the rate of certain esterification reactions, offering a potentially milder alternative to strong mineral acids. researchgate.net

Solvent choice is also a critical aspect of green synthesis. While traditional syntheses may use solvents like toluene, modern protocols aim to substitute them with more environmentally benign options or even solvent-free conditions. frontiersin.orggoogle.com For the nitration step, while challenging to replace the sulfuric/nitric acid mixture, minimizing the quantities and developing effective work-up procedures to neutralize and reduce waste are important considerations. google.com A Chinese patent concerning a related compound highlights the drawbacks of older methods that use large amounts of acid and result in complex waste streams, emphasizing the drive toward simpler, higher-yielding, and less wasteful processes. google.com

The table below outlines potential green chemistry modifications to the synthesis of this compound.

Synthetic StepTraditional MethodGreen Chemistry AlternativeBenefit
Esterification Conventional heating (reflux) with H₂SO₄ catalyst. researchgate.netMicrowave-assisted synthesis. researchgate.netfrontiersin.orgReduced reaction time, lower energy consumption, potentially higher yields. researchgate.netfrontiersin.org
Catalysis Stoichiometric or large catalytic amounts of H₂SO₄. researchgate.netUse of recyclable solid acid catalysts or alternative catalysts like imidazole. researchgate.netReduced corrosive waste, catalyst reusability, milder reaction conditions. researchgate.net
Solvents Use of traditional organic solvents like toluene. google.comUse of greener solvents or solvent-free reaction conditions.Reduced volatile organic compound (VOC) emissions, lower environmental impact.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, aligning with the modern imperatives of chemical manufacturing.

Exploration of Chemical Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Center

The core reactivity of Benzyl (B1604629) 4-fluoro-3-nitrobenzoate revolves around the susceptibility of its C4-fluorine atom to nucleophilic attack. This reactivity is significantly enhanced by the strong electron-withdrawing nature of the nitro group positioned ortho to the fluorine. This arrangement stabilizes the intermediate formed during the substitution, making the reaction kinetically and thermodynamically favorable.

Detailed Mechanistic Investigation of Fluorine Displacement by Nitrogen-Centered Nucleophiles

The displacement of the fluorine atom by nitrogen-centered nucleophiles proceeds via the classical bimolecular Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination sequence.

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nitrogen nucleophile (such as an amine) on the carbon atom bearing the fluorine (C4). This attack is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization to the intermediate, lowering the activation energy of the reaction. The high electronegativity of fluorine also contributes to the electrophilicity of the reaction site.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is an excellent leaving group in this context. This results in the formation of the final substitution product where the fluorine atom has been replaced by the nitrogen nucleophile.

Reactivity Studies with Primary and Secondary Amines

Benzyl 4-fluoro-3-nitrobenzoate readily reacts with both primary and secondary amines. The general reactivity follows the expected SNAr pathway, yielding the corresponding 4-amino-3-nitrobenzoate derivatives.

Primary Amines: Studies on the closely related methyl 4-fluoro-3-nitrobenzoate have shown efficient reaction with primary amines like benzylamine (B48309). nih.gov In a typical procedure, the reaction is carried out in a suitable solvent, leading to the formation of the N-substituted product, methyl 4-(benzylamino)-3-nitrobenzoate. The reactivity of the benzyl ester is expected to be analogous.

Secondary Amines: Secondary amines, such as morpholine (B109124) or piperidine, are also effective nucleophiles in SNAr reactions with activated fluoroarenes. Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with morpholine show a clean, second-order process, confirming the bimolecular nature of the SNAr mechanism. researchgate.net By analogy, this compound would react with secondary amines to yield the corresponding tertiary amine products, for example, Benzyl 4-morpholino-3-nitrobenzoate.

The table below summarizes representative SNAr reactions on a model substrate.

SubstrateNucleophileSolventProductReference
Methyl 4-fluoro-3-nitrobenzoateBenzylamine2-PropanolMethyl 4-(benzylamino)-3-nitrobenzoate nih.gov
1-Fluoro-2,4-dinitrobenzeneMorpholineAcetonitrile4-Morpholino-1,3-dinitrobenzene researchgate.net

Kinetic and Thermodynamic Aspects of SNAr Transformations

Kinetics: The reaction follows second-order kinetics, being first-order in the aryl fluoride and first-order in the amine nucleophile. researchgate.netresearchgate.net Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with various nucleophiles show that the rate is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. nih.govresearchgate.net The rate constant increases in more polar, aprotic solvents due to better stabilization of the charged transition state leading to the Meisenheimer complex. researchgate.netnih.gov

Transformations of the Nitro Aromatic Moiety

The nitro group in this compound is not merely an activating group; it is also a versatile functional handle that can be transformed into other functionalities, most commonly an amino group.

Cascade Reactions Involving In Situ Nitro Group Derivatization

Cascade reactions initiated on this compound can lead to the formation of complex heterocyclic structures. A common strategy involves an initial nucleophilic aromatic substitution (SNAr) at the C-4 position, displacing the fluoride, followed by chemical modification of the nitro group to induce a subsequent intramolecular reaction.

A plausible cascade sequence begins with the substitution of the 4-fluoro substituent by a nucleophile, for instance, an amine (R-NH₂). This initial SNAr reaction is facilitated by the presence of the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex. The product of this initial step is a benzyl 4-(substituted-amino)-3-nitrobenzoate.

The subsequent and crucial step in the cascade is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents, such as iron in acidic media or catalytic hydrogenation. researchgate.net The resulting intermediate, a benzyl 4-(substituted-amino)-3-aminobenzoate, possesses two strategically positioned amino functionalities.

This ortho-diamino aromatic system is now primed for intramolecular cyclization. For example, if the initial nucleophile was an amino acid ester, the newly formed amino group can react with the ester functionality of the original nucleophile. More commonly, the derived ortho-diamino derivative can be reacted with a suitable one-carbon (C1) source, such as an aldehyde or a carboxylic acid derivative, to construct a heterocyclic ring. For instance, reaction with an aldehyde would lead to the formation of a dihydroquinazolinone, which can be subsequently oxidized to the corresponding quinazolinone. rsc.orgtandfonline.comorganic-chemistry.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a benzimidazolone ring system.

Another potential cascade pathway involves the initial SNAr reaction with a nucleophile containing a hydroxyl or thiol group. Subsequent reduction of the nitro group to an amine would generate a 3-amino-4-hydroxy(or thio)benzoate derivative. This intermediate can then undergo intramolecular cyclization to form benzoxazinone (B8607429) or benzothiazinone heterocycles, respectively. The synthesis of benzoxazinones from related 2-aminobenzoic acid precursors is a well-established transformation. nih.govwisc.edu

These cascade sequences, starting from this compound, highlight the utility of the nitro group not just as an activating group for the initial SNAr reaction, but also as a latent functional group that can be unmasked in a subsequent step to drive the formation of complex heterocyclic scaffolds.

Reactivity of the Benzyl Ester Linkage

The benzyl ester linkage in this compound is a key functional group that can undergo several important transformations, including transesterification and hydrolysis/saponification. The electronic effects of the substituents on the benzene (B151609) ring play a significant role in the reactivity of the ester carbonyl.

Transesterification is a process where the benzyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. In the case of this compound, the presence of electron-withdrawing groups on the aromatic ring can influence the reaction rate.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide (from the new alcohol) on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can eject either the original benzyloxide group or the newly added alkoxide. To drive the reaction towards the new ester, the alcohol for the incoming alkyl group is often used in large excess.

For benzyl esters, transesterification can also be promoted by specific catalysts. For example, N-heterocyclic carbenes have been shown to catalyze the transesterification of substituted benzyl acetates. researchgate.net The reaction of benzyl alcohol with various acyl donors can also be catalyzed by enzymes like lipases, demonstrating the feasibility of such transformations under mild conditions. researchgate.net Studies on the transesterification of methyl p-nitrobenzoate have shown that the reaction can be catalyzed by tertiary amines at elevated temperatures, suggesting that the nitro group does not inhibit this transformation. rsc.org

The hydrolysis of this compound, the cleavage of the ester bond by water, can be performed under acidic or basic conditions (saponification).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, benzyl alcohol is eliminated, yielding the carboxylic acid, 4-fluoro-3-nitrobenzoic acid. This reaction is reversible.

Base-Promoted Hydrolysis (Saponification): Saponification is the hydrolysis of an ester under basic conditions, typically using a hydroxide (B78521) source like sodium hydroxide. This reaction is generally irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzyloxide anion as the leaving group to form 4-fluoro-3-nitrobenzoic acid. The acid is then immediately deprotonated by the base. universityofgalway.ieoup.com

The rate of saponification is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group and the fluorine atom in this compound, are expected to increase the rate of saponification by stabilizing the negative charge that develops in the transition state leading to the tetrahedral intermediate. Kinetic studies on the alkaline hydrolysis of substituted benzyl benzoates have provided quantitative insights into these electronic effects.

Below is a table of second-order rate constants for the saponification of various substituted benzyl benzoates in 70% aqueous acetone (B3395972) at 25°C. While data for the exact 4-fluoro-3-nitro substitution is not listed, the data for related compounds illustrate the impact of electron-withdrawing and electron-donating groups.

Saponification Rate Constants of Substituted Benzyl Benzoates

Substituent (X) in X-C₆H₄-CH₂-O-CO-C₆H₅k₂ (10⁻³ M⁻¹s⁻¹)Relative Rate (H=1)
p-OCH₃1.150.78
p-CH₃1.330.91
H1.471.00
p-Cl1.961.33
m-Cl2.131.45
p-NO₂3.452.35

Data adapted from kinetic studies on the alkaline hydrolysis of substituted benzyl benzoates.

As seen in the table, electron-withdrawing groups like p-chloro and p-nitro increase the rate of saponification compared to the unsubstituted benzyl benzoate (B1203000), while electron-donating groups like p-methoxy and p-methyl decrease the rate. Based on these trends, this compound is expected to have a significantly faster rate of saponification than unsubstituted benzyl benzoate due to the combined electron-withdrawing effects of the fluoro and nitro groups on the benzoic acid moiety.

Elucidation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for a deep understanding of the reaction mechanisms of this compound.

In the context of the SNAr reaction, the key intermediate is the Meisenheimer complex . nih.gov When a nucleophile attacks the C-4 position of this compound, the aromaticity of the ring is temporarily broken, and a negatively charged intermediate is formed. This anionic σ-complex, or Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The presence of the nitro group ortho to the site of nucleophilic attack is particularly effective in stabilizing this intermediate through resonance.

The transition state in an SNAr reaction resembles the Meisenheimer complex. Computational studies, often using Density Functional Theory (DFT), are powerful tools for elucidating the structure and energy of these transient species. For SNAr reactions of fluoronitrobenzene derivatives, calculations can model the energy profile of the reaction, including the activation energies for the formation of the Meisenheimer complex and the subsequent loss of the fluoride leaving group.

For the hydrolysis of the benzyl ester, the mechanism also involves distinct intermediates and transition states. In base-catalyzed saponification, the reaction proceeds through a tetrahedral intermediate formed by the addition of the hydroxide ion to the carbonyl carbon. universityofgalway.ieoup.com The transition state leading to this intermediate involves the partial formation of the new carbon-oxygen bond and the localization of negative charge on the carbonyl oxygen. The electron-withdrawing substituents on the aromatic ring lower the energy of this transition state, thus accelerating the reaction.

The table below presents calculated activation free energies (ΔG‡) for the SNAr reaction of related fluoronitrobenzene derivatives, which provide insight into the energy barriers of these reactions.

Calculated Activation Free Energies for SNAr Reactions

ReactantNucleophileSolventΔG‡ (kcal/mol)
1-Fluoro-4-nitrobenzeneMethoxideMethanol20.5
1-Fluoro-2,4-dinitrobenzeneAnilineMethanol15.2
PentafluoropyridineMethoxideMethanol18.9

Data derived from representative computational studies on SNAr reactions.

While specific experimental or computational data for the intermediates and transition states of this compound are not extensively documented in the literature, the principles derived from closely related systems provide a solid framework for understanding its reactivity. The interplay of electronic effects from the nitro and fluoro substituents is key to activating the molecule for SNAr and accelerating the hydrolysis of the ester linkage.

Derivatization and Application in Advanced Organic Synthesis

Construction of Complex Aromatic and Heterocyclic Scaffolds

The unique substitution pattern of Benzyl (B1604629) 4-fluoro-3-nitrobenzoate makes it an ideal starting material for the synthesis of elaborate molecular frameworks that are often found in medicinally and materially important compounds.

Benzyl 4-fluoro-3-nitrobenzoate is a valuable precursor for synthesizing substituted benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including antitubercular properties. nih.gov The synthesis pathway typically involves a two-step process.

First, the activated fluorine atom is displaced by an amine, often a derivative of o-phenylenediamine (B120857), in a nucleophilic aromatic substitution reaction. The subsequent step involves the reduction of the nitro group to an amine. This in-situ formation of a 1,2-diaminobenzene derivative is then followed by cyclization with various reagents like aldehydes or carboxylic acids to yield the final benzimidazole (B57391) scaffold. nih.govnih.gov For instance, reacting the diamine intermediate with an appropriate aldehyde and sodium metabisulfite (B1197395) in DMF under heat leads to the formation of the substituted benzimidazole ring. nih.gov This methodology allows for the introduction of diverse substituents onto the benzimidazole core, enabling the creation of libraries of compounds for biological screening.

The formation of diaryl ethers is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. This compound is well-suited for this reaction due to the nitro group's activation of the C-F bond. The fluorine atom can be readily displaced by various phenols in an SNAr reaction.

This transformation is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide. The reaction can be catalyzed by copper salts, although with highly activated substrates like this compound, the reaction can often proceed without a metal catalyst. organic-chemistry.orggoogle.com This method provides a direct route to complex diaryl ethers, which can be intermediates for products like pyrethroid pesticides. google.comgoogle.com The reaction is versatile and tolerates a wide range of functional groups on the phenolic partner.

Reaction TypeReagents/ConditionsProduct Scaffold
Benzimidazole Synthesis1. o-phenylenediamine derivative 2. Reduction (e.g., SnCl₂) 3. Cyclization (e.g., aldehyde)Substituted Benzimidazoles
Diaryl Ether FormationPhenol, Base (e.g., K₂CO₃), optional Cu catalystDiaryl Ethers

Polycyclic aromatic compounds (PACs) are of great interest in materials science and medicinal chemistry. While direct examples starting from this compound are not prevalent, its structure offers clear potential as a building block for PACs. The functional groups present allow for various coupling and cyclization strategies.

For example, the nitro group can be reduced to an amine, which can then participate in reactions like the Friedländer annulation or Skraup synthesis to build fused quinoline (B57606) rings. Furthermore, the aryl fluoride (B91410) can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with appropriate partners to construct biaryl systems, which can then be subjected to intramolecular cyclization to form larger polycyclic frameworks. The synthesis of complex PACs often involves a stepwise functionalization and ring-building strategy, for which this compound is an excellent starting point. frontiersin.org

Role as a Key Intermediate in Precursor Synthesis

Beyond its direct use in building complex scaffolds, this compound serves as a pivotal intermediate in the multi-step synthesis of specialized molecules.

Nitroaromatic compounds are fundamental starting materials in the chemical industry for producing a wide array of products. nih.gov this compound, with its multiple functional handles, is a potential precursor for advanced organic materials. The nitro group can be readily converted to an amino group, providing a site for polymerization or for attachment to a polymer backbone. The carboxylic acid, which can be unmasked by debenzylation, offers another point for functionalization, such as in the formation of polyesters or polyamides. The fluorine atom also provides a site for modification or can be retained to modulate the electronic properties of the final material.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The molecular structure of this compound makes it an ideal intermediate for such products.

Its derivatives are closely related to intermediates used in the synthesis of pyrethroids, a major class of insecticides. google.comgoogle.com For example, the synthesis of 4-fluoro-3-phenoxy-benzyl bromide, a known pyrethroid intermediate, involves the formation of a diaryl ether from a halogenated precursor, a transformation for which this compound is well-suited. google.com The general class of nitroaromatic compounds serves as a cornerstone for the production of many pesticides, and the specific substitution pattern of this molecule allows for targeted synthesis of complex active ingredients. nih.gov

PropertyValueSource
IUPAC Name This compound achemblock.com
CAS Number 291528-32-0 cymitquimica.com
Molecular Formula C₁₄H₁₀FNO₄ achemblock.comcymitquimica.com
Molecular Weight 275.23 - 275.24 g/mol achemblock.comcymitquimica.com
Appearance Solid cymitquimica.com

Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies

The architecture of this compound presents multiple avenues for chemical modification, making it a versatile scaffold for creating a library of analogues. The key reactive sites for derivatization include the aromatic ring, the nitro group, and the benzyl ester. Structure-reactivity studies on analogues of this compound can provide deep insights into how electronic and steric factors influence its chemical behavior and biological activity.

The precursor, 4-fluoro-3-nitrobenzoic acid, is a valuable building block in its own right, often used in the synthesis of bioactive molecules. chemimpex.comossila.comsigmaaldrich.com The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring activates it for nucleophilic aromatic substitution, while the nitro group itself can be reduced to an amine, offering a handle for further functionalization. ossila.com The carboxylic acid group is readily converted to esters, amides, and other derivatives. ossila.comsigmaaldrich.com

Systematic studies on related nitroaromatic esters have demonstrated that the electronic nature of substituents on the aromatic ring significantly impacts their reactivity. For instance, research on the reactions of chelated ester enolates with nitroarenes has shown that the yields are dependent on the electronic properties of the aromatic ring, with electron-withdrawing groups generally leading to higher yields. organic-chemistry.org This principle is fundamental to the design of analogues for structure-reactivity studies.

A hypothetical study on this compound analogues could involve the synthesis of a series of compounds with varied substituents on the benzyl moiety or the aromatic ring of the benzoate (B1203000) group. The reactivity of these analogues could then be assessed in a model reaction, such as nucleophilic aromatic substitution or reduction of the nitro group, to quantify the electronic and steric effects of the introduced substituents.

For example, a series of analogues could be synthesized by reacting 4-fluoro-3-nitrobenzoyl chloride with a variety of substituted benzyl alcohols. The resulting esters would possess different electronic and steric properties based on the substituents on the benzyl ring. The rate of a specific reaction, for instance, the displacement of the fluorine atom by a nucleophile, could then be measured for each analogue.

A Hammett plot could be constructed by plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ) for each analogue. The slope of this plot (the reaction constant, ρ) would provide quantitative information about the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value would suggest it is favored by electron-donating groups.

Compound Name Structure Hypothetical Substituent (R) Hypothetical Hammett Constant (σ) Hypothetical Relative Reaction Rate
This compound-H0.001.0
4-Methoxythis compound-OCH₃-0.270.5
4-Methylthis compound-CH₃-0.170.7
4-Chlorothis compound-Cl0.231.5
4-Nitrothis compound-NO₂0.785.0

This table presents hypothetical data for illustrative purposes, demonstrating how a structure-reactivity relationship study might be designed.

Similarly, analogues could be synthesized by modifying the benzoate ring itself, for instance, by replacing the fluorine atom with other halogens or by introducing additional substituents. The study of such analogues would provide a comprehensive understanding of the factors governing the reactivity of the this compound scaffold, which is crucial for its application in the rational design of new molecules with desired properties.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of Benzyl (B1604629) 4-fluoro-3-nitrobenzoate. Through the analysis of various NMR experiments, a complete picture of the atomic connectivity and chemical environment within the molecule can be assembled.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Purity Assessment

Multi-nuclear NMR spectroscopy provides a foundational approach to the structural analysis of Benzyl 4-fluoro-3-nitrobenzoate. By examining the spectra of ¹H, ¹³C, and ¹⁹F nuclei, each atom's chemical environment can be probed, leading to a definitive structural assignment and an assessment of sample purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl and nitrobenzoate moieties, as well as the methylene protons of the benzyl group. The protons on the 4-fluoro-3-nitrobenzoate ring will show characteristic splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. The carbonyl carbon of the ester group is expected to resonate at a characteristic downfield shift. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the nitro and fluoro substituents, and the ester linkage.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom on the benzoate (B1203000) ring, and its chemical shift will be indicative of the electronic environment created by the adjacent nitro and ester groups.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
H-2'~8.5dAr-H
H-6'~8.3ddAr-H
H-5'~7.5tAr-H
H-2, H-6~7.4mAr-H
H-3, H-4, H-5~7.3mAr-H
-CH₂-~5.4sBenzylic CH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~164Carbonyl
C-4' (C-F)~155 (d)Aromatic
C-3' (C-NO₂)~140Aromatic
C-1~135Aromatic
C-1'~133Aromatic
C-6'~130Aromatic
C-2, C-6~129Aromatic
C-4~128.5Aromatic
C-3, C-5~128Aromatic
C-2'~125Aromatic
C-5'~118 (d)Aromatic
-CH₂-~68Benzylic CH₂
¹⁹F NMR Predicted Chemical Shift (ppm) Assignment
F-4'-110 to -120Ar-F

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To further confirm the structural assignments made from 1D NMR, a suite of 2D NMR experiments can be employed. These techniques reveal through-bond and through-space correlations between nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be expected between the aromatic protons on the 4-fluoro-3-nitrobenzoate ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the benzyl and benzoate rings to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would be expected between the benzylic methylene protons and the carbonyl carbon of the ester, as well as the C-1 carbon of the benzyl ring, thus confirming the ester linkage.

NMR for Reaction Progress Monitoring and Kinetic Studies

NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, for example, from 4-fluoro-3-nitrobenzoic acid and benzyl alcohol, ¹H NMR can be used to track the disappearance of the starting material signals and the appearance of the product signals. By integrating the respective signals at various time points, the reaction kinetics can be determined, providing valuable mechanistic insights into the esterification process.

Mass Spectrometry (MS) for Identification of Reaction Products and Intermediates

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and in identifying potential reaction byproducts and intermediates.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₀FNO₄), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Ion Calculated m/z
[M+H]⁺276.0667
[M+Na]⁺298.0486
[M+K]⁺314.0225

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the molecule's fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected, aiding in its structural confirmation and the identification of related compounds in a reaction mixture.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Elucidation of Torsional Angles and Bond Geometries

Without experimental crystallographic data, the specific torsional angles and bond geometries of this compound cannot be definitively stated. A theoretical analysis could predict these parameters, but experimental verification is essential for scientific accuracy. Key parameters of interest would include the dihedral angle between the phenyl ring of the benzyl group and the benzoate ring, as well as the planarity of the nitro group relative to the aromatic ring.

Table 1: Hypothetical Torsional Angles and Bond Geometries for this compound (Data Not Available)

Parameter Expected Value/Range Significance
C-O-C-C Dihedral Angle - Defines the orientation of the benzyl group relative to the ester functionality.
O-N-C-C Dihedral Angle - Indicates the degree of twisting of the nitro group out of the benzoate ring plane.
C=O Bond Length - Provides insight into the electronic environment of the carbonyl group.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking. An X-ray crystallographic study of this compound would reveal these interactions, which are critical in determining the material's bulk properties such as melting point and solubility. The presence of a fluorine atom and a nitro group suggests the potential for significant dipole-dipole interactions and possible weak hydrogen bonding involving the aromatic protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. A combined analysis provides a more complete picture of the molecular vibrations. For this compound, these spectra would be expected to show characteristic peaks for the carbonyl group of the ester, the nitro group, the carbon-fluorine bond, and the aromatic rings.

While specific experimental spectra for this compound are not available, the expected regions for its key functional group vibrations can be estimated based on data from similar compounds.

Table 2: Expected Vibrational Frequencies for this compound (Data Not Available)

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
C=O (Ester) ~1720-1740 ~1720-1740 Stretching
NO₂ (Asymmetric) ~1520-1560 ~1520-1560 Stretching
NO₂ (Symmetric) ~1340-1360 ~1340-1360 Stretching
C-O (Ester) ~1250-1300 Variable Stretching
C-F ~1100-1250 Variable Stretching

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzyl (B1604629) 4-fluoro-3-nitrobenzoate, methods like Density Functional Theory (DFT) or high-level ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to determine its optimized geometry and electronic structure.

These calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the nitro and ester groups relative to the ring are crucial for understanding its reactivity and intermolecular interactions. The electronic properties, including the distribution of electron density, the dipole moment, and the molecular electrostatic potential (MEP), would also be determined. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In nitroaromatic compounds, the nitro group typically creates a significant electron-deficient area on the aromatic ring, which is crucial for its reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

DFT is a widely used computational method to study the mechanisms and energetics of chemical reactions due to its favorable balance between accuracy and computational cost. For Benzyl 4-fluoro-3-nitrobenzoate, DFT studies would be invaluable in elucidating the pathways of its formation and subsequent reactions.

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluoride (B91410) is displaced by a benzyl alkoxide. DFT calculations can be used to locate the transition state (TS) for this reaction. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for determining the reaction rate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction. For the SNAr mechanism, the IRC would likely show the formation of a Meisenheimer complex as a key intermediate.

In substituted aromatic rings, the presence of multiple potential leaving groups or reaction sites can lead to issues of selectivity. DFT calculations can predict the regioselectivity and chemoselectivity of reactions by comparing the activation energies for different possible pathways. The pathway with the lower activation energy is expected to be the major one.

While predicting exact reaction yields is challenging, computational models can provide valuable qualitative and semi-quantitative estimates. By calculating the relative free energies of products and transition states, one can predict the thermodynamic and kinetic favorability of different reaction outcomes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more realistic picture of a molecule's behavior in a condensed phase.

MD simulations of this compound in various solvents would reveal its conformational landscape. The benzyl and ester groups have rotational freedom, and MD simulations would show the preferred orientations and the dynamics of their movement in solution. This is crucial as the conformation of the molecule can significantly impact its reactivity.

Furthermore, MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for a detailed investigation of solvent effects on the structure and reactivity of this compound. The solvation shell around the molecule can be visualized, and properties like the radial distribution function can provide quantitative information about the solvent structure.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be a powerful tool for structure elucidation when compared with experimental data. researchgate.net For this compound, key spectroscopic properties that can be calculated include:

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. stevens.edubohrium.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Studies on substituted benzoic acid esters have shown that DFT can provide reasonable agreement with experimental chemical shifts, even for sterically hindered molecules. bohrium.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-F stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions and the color of the compound.

Below is a hypothetical table of predicted versus experimental spectroscopic data for this compound, which would be the goal of such a computational study.

Spectroscopic ParameterPredicted Value (Computational)Experimental Value
1H NMR (ppm)
Aromatic Protons7.5 - 8.5Data not available
Benzyl CH2~5.4Data not available
13C NMR (ppm)
Carbonyl Carbon~164Data not available
Aromatic Carbons115 - 150Data not available
IR (cm-1)
C=O Stretch~1730Data not available
NO2 Asymmetric Stretch~1530Data not available
NO2 Symmetric Stretch~1350Data not available

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. For a class of compounds like substituted nitroaromatics, QSRR models can be developed to predict their reactivity in various chemical transformations.

For this compound, a QSRR study would involve a set of structurally related compounds. Various molecular descriptors would be calculated for each compound using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. These descriptors would then be correlated with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) using statistical methods like multiple linear regression or partial least squares. nih.gov Such models can be used to predict the reactivity of new, unsynthesized compounds in the same class, aiding in the design of molecules with desired properties. nih.govmdpi.com

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Systems for Enhanced Reactivity

The synthesis of aromatic esters like Benzyl (B1604629) 4-fluoro-3-nitrobenzoate traditionally relies on methods such as Fischer esterification, which often require harsh conditions and long reaction times. Recent research has focused on developing novel catalytic systems to improve the efficiency and selectivity of the esterification process.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). A study on the synthesis of a related compound, Ethyl-4-fluoro-3-nitro benzoate (B1203000), demonstrated that microwave irradiation in a sealed vessel can significantly accelerate the reaction. usm.my The optimized conditions involved using a catalytic amount of sulfuric acid and heating at 130°C for a total irradiation time of 15 minutes, achieving a high yield of the ester product. usm.my This method highlights the potential of microwave heating to overcome the equilibrium limitations of esterification by rapidly reaching the desired temperature. usm.my The choice of alcohol was also found to be crucial, with primary alcohols like benzyl alcohol expected to give high yields. usm.my

Furthermore, the development of heterogeneous acid catalysts is a key area of interest. Catalysts such as zirconocene (B1252598) triflate have shown effectiveness in the esterification of benzoic acid with benzyl alcohol. diva-portal.org The use of such catalysts, particularly in non-polar solvents like toluene (B28343), can lead to significant yields at moderate temperatures (e.g., 80°C). diva-portal.org The addition of a controlled amount of water has also been observed to have a positive impact on the yield of benzyl benzoate in some systems. diva-portal.org Porous polymeric acid resins, like phenolsulphonic acid—formaldehyde resin (PAFR), have also been developed as efficient heterogeneous catalysts for direct esterification, offering high yields and easy separation from the reaction mixture. researchgate.net

These novel catalytic approaches offer significant advantages over traditional methods, including reduced reaction times, milder conditions, and improved yields, paving the way for more efficient synthesis of Benzyl 4-fluoro-3-nitrobenzoate.

Catalyst SystemSubstratesConditionsYieldReference
H₂SO₄ (catalytic)4-fluoro-3-nitrobenzoic acid, EthanolMicrowave, 130°C, 15 minHigh usm.my
Zirconocene triflateBenzoic acid, Benzyl alcoholToluene, 80°C, 24h74% diva-portal.org
Phenolsulphonic acid—formaldehyde resin (PAFR)Benzyl alcohol, Acetic acid50°C, 12h96% researchgate.net

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies are revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and scalability. researchgate.net The synthesis of this compound is well-suited for adaptation to these technologies.

The esterification of benzoic acid with various alcohols has been successfully demonstrated in a continuous flow microwave reactor. researchgate.net This setup allows for precise control of temperature and residence time, leading to optimized reaction conditions and high conversions. For instance, the esterification of benzoic acid with propanol, catalyzed by p-toluenesulfonic acid, reached full conversion at 160°C with a residence time of 25 minutes. researchgate.net Similar principles can be applied to the synthesis of this compound, enabling a more efficient and scalable production process.

Microreactors, with their high surface-area-to-volume ratio, offer excellent heat and mass transfer, which is particularly beneficial for exothermic reactions like nitration and for precise control of esterification reactions. A patent for the preparation of a related compound, 2,4-bis-chloro-5-fluoro-3-nitrobenzoic acid, describes a continuous production method, highlighting the industrial interest in flow processes for such compounds. google.com The integration of such continuous flow systems for the synthesis of this compound could lead to significant process intensification.

Flow SystemReactionCatalystConditionsOutcomeReference
Continuous Flow Microwave ReactorEsterification of benzoic acid with propanolp-Toluenesulfonic acid160°C, 25 min residence timeComplete conversion researchgate.net

Exploration of Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods represent cutting-edge strategies in organic synthesis, offering unique reactivity pathways under mild conditions. While direct photoredox or electrochemical synthesis of this compound has not been extensively reported, related transformations suggest potential avenues for exploration.

Photoreactions of ortho-nitrobenzyl esters are well-documented, typically involving cleavage of the ester linkage upon exposure to UV light. researchgate.net This photocleavage proceeds via a Norrish type II-like mechanism, leading to the release of the carboxylic acid. researchgate.net While this is a degradative process, the principles of photochemistry could be harnessed in reverse for a potential synthetic route, or for controlled release applications of the corresponding acid.

Electrochemical methods offer a powerful tool for C-N bond formation and other transformations relevant to the synthesis of nitro compounds. orgchemres.org The ipso-nitration of aryl boronic acids using reagents like bismuth (III) nitrate (B79036) is an example of a milder alternative to traditional nitration methods. orgchemres.org Furthermore, electrochemical oxidation has been used for the synthesis of alkyl nitroaromatic compounds. researchgate.net These electrochemical approaches could potentially be adapted for the nitration of a suitable precursor to form the 4-fluoro-3-nitrobenzoyl system.

Bio-inspired Synthetic Approaches and Chemoenzymatic Conversions

Bio-inspired and chemoenzymatic methods are gaining traction as sustainable alternatives to traditional chemical synthesis. These approaches utilize enzymes or enzyme-mimicking catalysts to perform reactions with high selectivity and under mild conditions.

The synthesis of esters, including aromatic esters, is a prime area for the application of biocatalysis. Lipases are commonly used enzymes for esterification reactions, offering high efficiency and selectivity. ossila.com While the direct enzymatic synthesis of this compound has not been specifically detailed, the general principles of lipase-catalyzed esterification of benzoic acid derivatives with alcohols are well-established. These reactions are often performed in non-aqueous media to shift the equilibrium towards ester formation.

A study on the catalyzed synthesis of aromatic esters explored various metallocene complexes, which can be considered bio-inspired in their function as catalysts. diva-portal.org The use of such catalysts, which can be fine-tuned for specific substrates, represents a step towards mimicking the efficiency of natural enzymatic processes. The development of robust enzymes or synthetic catalysts that can tolerate the specific functionalities of this compound is a key area for future research.

Strategies for Process Intensification and Waste Minimization

Process intensification and waste minimization are central tenets of green chemistry, aiming to develop more sustainable and cost-effective chemical processes. Several strategies can be applied to the synthesis of this compound to achieve these goals.

The use of microwave-assisted synthesis and continuous flow reactors, as discussed earlier, are prime examples of process intensification. usm.myresearchgate.net These technologies can lead to significant reductions in reaction times, energy consumption, and solvent usage.

In terms of waste minimization, the choice of reagents and catalysts is critical. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key strategy. diva-portal.orgresearchgate.net Furthermore, developing synthetic routes that avoid hazardous reagents and minimize the formation of byproducts is essential. For instance, moving away from traditional nitrating agents like nitric acid/sulfuric acid mixtures towards greener alternatives like bismuth (III) nitrate or tert-butyl nitrite (B80452) can reduce the environmental impact. orgchemres.orgrsc.org

Another approach to waste minimization is the upcycling of waste materials. For example, research into the production of esters from waste vegetable oils highlights the potential for using renewable feedstocks in chemical synthesis. chemicalbook.com While not directly applicable to this compound, this demonstrates a broader trend towards a circular economy in the chemical industry.

StrategyApproachBenefit
Process IntensificationMicrowave-assisted synthesisReduced reaction time, energy savings
Process IntensificationContinuous flow reactorsEnhanced control, scalability, improved safety
Waste MinimizationHeterogeneous catalysisCatalyst recovery and reuse
Waste MinimizationGreener reagentsReduced hazardous waste, improved safety

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 4-fluoro-3-nitrobenzoate?

Answer:
The synthesis typically involves esterification of 4-fluoro-3-nitrobenzoic acid with benzyl alcohol. A common approach uses acid catalysis (e.g., concentrated H₂SO₄) under reflux conditions. For optimization, experimental design methods like Yates pattern analysis (factorial design) can systematically evaluate variables such as molar ratio, temperature, and catalyst loading . Enzymatic esterification using lipases (e.g., immobilized Candida antarctica lipase B) may offer milder conditions and higher selectivity, as demonstrated in benzyl acetate synthesis . Purification often employs recrystallization from ethanol or column chromatography.

Advanced: How do electronic effects of the fluorine and nitro substituents influence reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups create a meta-directing electronic environment. The nitro group deactivates the aromatic ring via resonance and inductive effects, while the fluorine exerts an inductive electron-withdrawing effect. Computational studies (e.g., DFT) reveal reduced electron density at the ortho and para positions relative to the nitro group, favoring nucleophilic attack at the meta position. This regioselectivity is critical in designing derivatives for pharmaceutical intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹⁹F NMR : Distinct signals for benzyl protons (δ ~5.3 ppm, singlet) and fluorine (δ ~-110 ppm, coupling with aromatic protons).
  • IR Spectroscopy : Strong ester C=O stretch (~1720 cm⁻¹), nitro group asymmetrical/symmetrical stretches (~1530 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 289 (C₁₄H₁₀FNO₄), with fragmentation patterns matching loss of benzyl (C₇H₇⁺) and nitro groups .

Advanced: How can X-ray crystallography elucidate molecular packing and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) reveals:

  • Unit Cell Parameters : Monoclinic system (space group P2₁/c), with dimensions similar to Ethyl 4-fluoro-3-nitrobenzoate (a ≈ 9.92 Å, b ≈ 13.29 Å, c ≈ 6.93 Å, β ≈ 94.4°) .
  • Intermolecular Interactions : C–H⋯O hydrogen bonds (R₂²(10) motifs) forming dimers, which stack into chains along the crystallographic axes. Graph set analysis ( ) classifies these interactions, aiding in crystal engineering for co-crystallization studies.

Advanced: What computational methods predict regioselectivity in reactions involving this compound?

Answer:

  • Frontier Molecular Orbital (FMO) Theory : Calculates HOMO/LUMO energies to identify reactive sites. For electrophilic substitution, the LUMO map highlights electron-deficient positions.
  • Density Functional Theory (DFT) : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts transition states and activation energies, validated against experimental substituent effects .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light Sensitivity : Nitro groups are prone to photodegradation; store in amber vials.
  • Moisture : Ester hydrolysis can occur in humid environments; use desiccants or inert atmospheres.
  • Temperature : Stable at ≤ -20°C for long-term storage, as inferred from benzyl benzoate stability studies .

Advanced: How does the benzyl ester group affect solubility and crystallinity compared to alkyl esters?

Answer:

  • Solubility : The benzyl group enhances solubility in non-polar solvents (e.g., toluene, DCM) due to π-π interactions, unlike ethyl esters, which are more polar.
  • Crystallinity : Benzyl esters often exhibit lower melting points and more complex crystal packing (e.g., slipped stacking vs. linear chains in ethyl derivatives), as observed in analogous compounds .

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